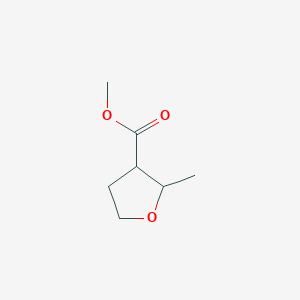

Methyl 2-methyloxolane-3-carboxylate

Description

Contextualization of Oxolane Derivatives within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and critical branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The oxolane, or tetrahydrofuran (B95107), ring is a five-membered saturated heterocycle containing one oxygen atom. This structural motif is not merely a synthetic curiosity; it is a fundamental component of numerous biologically active natural products and pharmaceuticals. nih.govchemicalbook.com

The prevalence of the oxolane ring in nature, for instance in the furanose form of sugars like ribose and deoxyribose, underscores its biochemical significance. nih.gov In synthetic chemistry, the oxolane ring can act as a stable, moderately polar solvent (as seen with tetrahydrofuran itself) or, when substituted, as a key structural element that imparts specific three-dimensional conformations to a molecule. researchgate.net The development of methods to synthesize substituted oxolanes, particularly with high control over stereochemistry, is a significant area of research. researchgate.netnih.gov

Significance of Methyl 2-methyloxolane-3-carboxylate in Organic Synthesis and Chemical Research

While specific research on this compound is not extensively documented, its significance can be understood by examining the utility of the substituted tetrahydrofuran-3-carboxylate framework. These structures are valuable intermediates in the synthesis of complex organic molecules. The ester functional group at the 3-position allows for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form amides and other derivatives.

The strategic importance of this structural class is highlighted in studies focusing on the diastereoselective synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates. acs.org Such syntheses are pursued because these compounds serve as chiral building blocks for natural products and pharmaceutical agents. The defined spatial arrangement of substituents on the rigid tetrahydrofuran ring can be crucial for biological activity. For example, chiral tetrahydrofuran derivatives are key intermediates in the synthesis of bioactive compounds, and various methods have been developed for their enantioselective preparation. researchgate.netrsc.org

The reactivity of the parent ring, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), further informs the potential applications. 2-MeTHF is recognized as a bio-based "green" solvent that can often replace less environmentally benign solvents like tetrahydrofuran (THF) in chemical reactions, including the formation of Grignard reagents and for low-temperature lithiations. researchgate.netnih.govwikipedia.org While this compound itself is not primarily a solvent, the stability and reactivity of its core ring structure are well-understood.

The synthesis of related structures, such as 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, for use in medicaments further illustrates the value of the substituted oxolane-3-carboxylate core in medicinal chemistry. google.com

Overview of Current Research Trajectories and Gaps for this compound

Current research in the broader field of substituted oxolanes is heavily focused on asymmetric synthesis—the ability to produce a specific stereoisomer of a chiral molecule. acs.org For a molecule like this compound, which has two chiral centers, four possible stereoisomers exist. A major trajectory for future research would involve the development of catalytic, enantioselective methods to access each of these isomers in high purity. Such methods are critical for creating libraries of chiral building blocks for drug discovery. nih.gov

Another research avenue involves expanding the synthetic utility of the oxolane-3-carboxylate scaffold. This could include its incorporation into polymers, where the rigid cyclic structure could impart unique material properties. The copolymerization of 2-MeTHF with propylene (B89431) oxide has been explored for creating bio-based adhesives, suggesting that functionalized derivatives could also serve as valuable monomers. acs.org

A significant gap in the current literature is the lack of dedicated studies on this compound itself. While the synthesis and application of its isomers (like the 2-carboxylate) and related structures are documented, this specific compound remains underexplored. synquestlabs.com Detailed investigation into its synthesis, characterization of its different stereoisomers, and exploration of its reactivity and potential applications as a synthetic intermediate are needed to fully realize its potential. Future work would likely focus on establishing efficient, stereocontrolled synthetic routes and demonstrating its utility in the total synthesis of complex target molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methyloxolane (2-MeTHF) wikipedia.org | Methyl tetrahydrofuran-3-carboxylate synquestlabs.com |

| Molecular Formula | C₇H₁₂O₃ | C₅H₁₀O | C₆H₁₀O₃ |

| Molecular Weight | 144.17 g/mol | 86.13 g/mol | 130.14 g/mol |

| IUPAC Name | This compound | 2-Methyloxolane | methyl oxolane-3-carboxylate |

| Synonyms | Methyl 2-methyltetrahydrofuran-3-carboxylate | 2-Methyltetrahydrofuran | - |

| CAS Number | Not clearly defined in literature | 96-47-9 (racemic) | 53662-85-4 |

| Boiling Point | Data not available | 80.2 °C | Data not available |

Properties

IUPAC Name |

methyl 2-methyloxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJAUHKZQYHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methyloxolane 3 Carboxylate and Its Stereoisomers

Total Synthesis Approaches to the Oxolane Core

The construction of the 2,3-disubstituted oxolane ring is a key challenge in the total synthesis of methyl 2-methyloxolane-3-carboxylate. Various strategies have been developed to achieve this, primarily focusing on stereocontrolled cyclization reactions and the careful design of acyclic precursors.

Strategies for Stereocontrolled Cyclization Reactions

The formation of the tetrahydrofuran (B95107) ring with specific stereochemistry at the C2 and C3 positions is paramount. One effective strategy involves the diastereoselective synthesis of substituted methyl tetrahydrofuran-3-carboxylates from γ-lactols. This approach utilizes the reaction of γ-lactols with silylated nucleophiles, which has been shown to produce highly substituted tetrahydrofurans with good diastereoselectivity. The stereochemical outcome of the cyclization is influenced by the nature of the substituents and the reaction conditions.

Another powerful method for constructing substituted tetrahydrofurans is through intramolecular cyclization reactions. For instance, the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic systems with quaternary centers adjacent to secondary or tertiary centers. These reactions often proceed with high trans-selectivity, positioning the hydroxyl and iodomethyl groups on opposite faces of the newly formed ring.

Precursor Design and Functional Group Installation

The design and synthesis of the acyclic precursor are critical for the successful construction of the target oxolane. The precursor must contain the necessary functional groups and stereocenters that will ultimately be incorporated into the final cyclic product. For the synthesis of this compound, a suitable precursor would be a linear molecule with a hydroxyl group and an ester group at appropriate positions to facilitate a cyclization reaction.

For example, a strategy could involve the synthesis of a substituted pentenoic acid derivative, which can then undergo a stereoselective cyclization to form the desired oxolane ring. The methyl group at the C2 position and the carboxylate at the C3 position would need to be installed in the precursor with the correct relative stereochemistry.

Chemoenzymatic and Biocatalytic Pathways to this compound

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, often providing high enantioselectivity and stereoselectivity under mild reaction conditions. These approaches are particularly valuable for the synthesis of chiral compounds like the stereoisomers of this compound.

Enantioselective Biocatalytic Transformations for Chiral Oxolane Intermediates

Biocatalysis can be employed to generate chiral building blocks that can be converted into the target oxolane. For instance, a multienzymatic stereoselective cascade process has been used in the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors. This process utilizes an ene-reductase and an alcohol dehydrogenase to reduce α-bromo-α,β-unsaturated ketones to the corresponding bromohydrins with high enantiomeric and diastereomeric excess. nih.gov These chiral bromohydrins can then be chemically transformed into the desired tetrahydrofuran synthons.

Lipase-Catalyzed Resolutions and Desymmetrizations for Oxolane Precursors

Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. This technique can be applied to the synthesis of enantiopure precursors for this compound. For example, a lipase-catalyzed cleavage of a protecting group in a racemic mixture of bromohydrins can provide a diastereodivergent route to enantiopure tetrahydrofuran synthons. nih.gov

In a different approach, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) was achieved starting from the enantiomers of cis- and trans-2-methyl-3-hydroxy-tetrahydrofuran. The key intermediates were obtained through Sharpless asymmetric dihydroxylation and Mitsunobu reaction, followed by enzymatic resolution to separate the stereoisomers.

Asymmetric Synthesis of Enantiopure this compound Stereoisomers

The direct asymmetric synthesis of enantiopure stereoisomers of this compound is a highly desirable but challenging goal. This approach aims to create the desired stereocenters in a single key step, avoiding the need for resolution of racemic mixtures.

One potential strategy for the asymmetric synthesis of 2,3-disubstituted tetrahydrofurans involves the use of chiral catalysts. For example, the enantioselective synthesis of four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate has been reported, where the key stereocenters were introduced using Sharpless asymmetric dihydroxylation. This methodology could potentially be adapted for the synthesis of the corresponding carboxylate.

While a direct asymmetric synthesis of this compound has not been extensively reported, the principles of asymmetric catalysis and the use of chiral auxiliaries provide a framework for developing such a route. Future research in this area will likely focus on the development of novel catalytic systems that can achieve high levels of stereocontrol in the formation of the 2,3-disubstituted oxolane ring.

Below is a table summarizing the stereochemical outcomes of a reported diastereoselective synthesis of methyl tetrahydrofuran-3-carboxylates.

| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) | cis:trans ratio |

| 1 | H | H | H | H | H | 85 | 85:15 |

| 2 | CH₃ | H | H | H | H | 82 | 80:20 |

| 3 | H | CH₃ | H | H | H | 88 | 90:10 |

| 4 | H | H | CH₃ | H | H | 75 | 70:30 |

| 5 | H | H | H | CH₃ | H | 78 | 75:25 |

| 6 | H | H | H | H | CH₃ | 80 | 82:18 |

Table 1. Diastereoselective Synthesis of Methyl Tetrahydrofuran-3-carboxylates.

Chiral Auxiliary-Mediated Approaches to Oxolane Carboxylates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of various chiral molecules, including substituted heterocyclic systems like oxolanes.

One common approach involves attaching a chiral auxiliary to a precursor molecule to control the diastereoselectivity of subsequent reactions, such as alkylation or cyclization. For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms a corresponding amide. The α-proton of this amide can be selectively removed to form an enolate, which then reacts with an electrophile. The steric hindrance provided by the auxiliary's methyl group directs the incoming group to a specific face, resulting in a product with a high degree of diastereoselectivity. Subsequent cleavage of the amide bond removes the auxiliary and reveals the chiral product. wikipedia.org

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. These are employed to control the stereochemistry of aldol (B89426) reactions, which can be a key step in building the carbon skeleton required for oxolane synthesis. The oxazolidinone is acylated, and the resulting imide is converted into its enolate. The chiral environment of the auxiliary directs the subsequent reaction with an aldehyde, establishing two new stereocenters with high diastereoselectivity. wikipedia.org

While direct examples for this compound are not prevalent in the reviewed literature, analogous syntheses of substituted tetrahydrofurans illustrate the principle. For example, the synthesis of chiral 2,5-disubstituted tetrahydrofurans has been achieved using a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. The starting material is generated as a single enantiomer, and subsequent reduction and cyclization lead to the formation of the tetrahydrofuran ring with good diastereoselectivity. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Stereoselective Reactions

This table presents data from reactions on analogous or related structures to illustrate the effectiveness of chiral auxiliary approaches.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| (S)-Methyl-p-tolylsulfoxide | Reduction/Cyclization | γ-Hydroxyketone | 86:14 | nih.gov |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 10:1 | wikipedia.org |

Asymmetric Catalysis in the Construction of the Oxolane Skeleton

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic strategies have been developed for the construction of chiral oxolane skeletons.

One powerful method is the catalytic asymmetric [3+2] cycloaddition. For instance, the reaction of heterosubstituted alkenes with oxiranes, catalyzed by a chiral Lewis acid, can produce chiral tetrahydrofurans. nsf.gov This approach assembles the core ring structure and installs multiple stereocenters in a single, highly controlled step.

Another strategy involves the desymmetrization of meso- or C2-symmetric diols. Palladium-catalyzed allylation reactions, using chiral phosphine (B1218219) ligands such as the Trost ligand, have been successfully employed to convert such diols into highly substituted tetrahydrofuran products with excellent yield and diastereoselectivity. nih.gov This method was notably used to construct a key precursor to the F-ring of halichondrin B. nih.gov

Furthermore, the enantioselective synthesis of γ-butyrolactones serves as a valuable pathway, as these lactones can be readily converted to substituted oxolanes. nih.govnih.gov Chromium-catalyzed carbonyl allylation followed by lactonization is one such method to obtain enantioenriched α-exo-methylene γ-butyrolactones. nih.gov Similarly, sequential asymmetric epoxidation of benzylidenecyclopropanes, followed by ring expansion and Baeyer-Villiger oxidation, can yield γ-aryl-γ-butyrolactones with high enantiomeric excess. nih.gov

Table 2: Examples of Asymmetric Catalysis in Tetrahydrofuran and Precursor Synthesis

This table presents data from reactions on analogous or related structures to illustrate the effectiveness of asymmetric catalysis.

| Catalysis Type | Catalyst/Ligand | Reaction | Product Type | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |

| Lewis Acid Catalysis | Chiral N,N'-Dioxide-Sc(OTf)₃ | [3+2] Cycloaddition | Trisubstituted Tetrahydrofuran | Up to 99% e.e., >20:1 d.r. | nsf.gov |

| Palladium Catalysis | Pd₂(dba)₃ / Trost Ligand | Desymmetrization/Allylation | Trisubstituted Tetrahydrofuran | Single Diastereomer | nih.gov |

| Ketone Catalysis | N-tolyl-oxazolidinone | Epoxidation/Ring Expansion/Baeyer-Villiger | γ-Aryl-γ-butyrolactone | Up to 91% e.e. | nih.gov |

| Chromium Catalysis | Cr/Chiral Ligand | Carbonyl Allylation/Lactonization | α-exo-Methylene γ-butyrolactone | Not specified | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by using renewable resources, safer solvents, and more efficient processes. The synthesis of oxolane derivatives is well-suited for the application of these principles, particularly through the use of bio-based feedstocks and sustainable solvents.

Utilization of Bio-based Feedstocks for Oxolane Scaffold Production

The oxolane scaffold, specifically 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), can be produced from renewable biomass, positioning it as a key bio-based platform chemical. nsf.gov Lignocellulosic biomass, which is the most abundant form of biomass on Earth, is the primary source. nsf.gov This raw material, composed of cellulose, hemicellulose, and lignin, can be processed to yield valuable chemical intermediates. nsf.gov

Two primary pathways from biomass to 2-methyloxolane have been established:

The Furfural (B47365) Pathway : Hemicellulose, a major component of biomass, can be hydrolyzed to produce C5 sugars like xylose. Dehydration of these sugars yields furfural. nsf.gov Furfural can then be converted to 2-methyloxolane through successive hydrogenation steps. The first hydrogenation, typically over copper-zinc catalysts, converts furfural to 2-methylfuran (B129897) with high yields (>95%). A subsequent hydrogenation step over a nickel catalyst at a lower temperature transforms 2-methylfuran into 2-methyloxolane with around an 85% yield. nsf.gov

The Levulinic Acid Pathway : Levulinic acid is another key platform molecule derived from the acid-catalyzed degradation of C6 sugars (from cellulose). nsf.gov The conversion of levulinic acid to 2-methyloxolane involves catalytic hydrogenation and dehydration steps, often requiring catalysts such as ruthenium or palladium, achieving yields of 85–92%. researchgate.net

These pathways demonstrate a viable route to producing the core oxolane structure from non-petroleum, renewable sources, significantly improving the sustainability profile of any synthesis that incorporates this scaffold.

Employment of Sustainable Solvent Systems in Synthesis Steps

Solvents constitute a major portion of the waste generated in chemical processes. nih.gov The replacement of conventional, often hazardous, petroleum-derived solvents with greener alternatives is a cornerstone of sustainable chemistry. 2-Methyloxolane itself is an excellent example of a bio-based, sustainable solvent that can be used in the synthesis of its own derivatives. nsf.govrsc.org

Originally developed as a greener alternative to tetrahydrofuran (THF), 2-methyloxolane exhibits several advantageous properties. nsf.gov It has a higher boiling point (80 °C) and a lower miscibility with water compared to THF, which can simplify reaction workups and product isolations. researchgate.net Furthermore, it is less prone to peroxide formation, enhancing its safety profile for storage and handling. acs.org

The application of 2-methyloxolane as a solvent has been demonstrated in a variety of chemical transformations, including those relevant to asymmetric synthesis. It has been shown to be effective in organometallic reactions, such as Grignard reactions, and enzyme-catalyzed processes. nih.gov In many cases, using 2-MeTHF can lead to improved yields and selectivities compared to traditional ethereal solvents. acs.orgresearchgate.net Its efficacy has been noted in asymmetric alkylations and cycloaddition reactions, making it a suitable medium for the stereoselective synthesis of complex molecules. researchgate.net

The use of 2-methyloxolane, derived from biomass, as the reaction solvent for the synthesis of its own derivatives like this compound would represent a highly sustainable, circular approach to chemical manufacturing.

Table 3: Properties of 2-Methyloxolane vs. Conventional Solvents

| Property | 2-Methyloxolane (2-MeTHF) | Tetrahydrofuran (THF) | Hexane (B92381) |

| Source | Bio-based (Renewable) | Petroleum-based | Petroleum-based |

| Boiling Point (°C) | ~80 | ~66 | ~69 |

| Water Solubility ( g/100g ) | 4.8 | Miscible | Insoluble |

| Peroxide Formation | Low tendency | High tendency | - |

| Key Green Advantage | Renewable origin, lower toxicity profile | - | Neurotoxic, environmental hazard |

Stereochemical Investigations and Chirality Control in Methyl 2 Methyloxolane 3 Carboxylate Research

Impact of Stereochemistry on Reaction Pathways and Selectivity

The relative orientation of the methyl group at the C2 position and the carboxylate group at the C3 position profoundly influences the reactivity of the oxolane ring and the accessibility of its reactive sites. This stereochemical relationship, whether cis or trans, affects the molecule's conformational preferences, which in turn governs the approach of reagents and the stability of transition states in various chemical transformations.

Research on analogous 2,3-disubstituted tetrahydrofurans has demonstrated that the stereochemistry at these positions can dictate the outcome of subsequent reactions. For instance, in reactions involving nucleophilic attack at the carbonyl group of the ester, the diastereomeric face of the molecule presented to the incoming nucleophile can be influenced by the steric hindrance imposed by the adjacent methyl group. In the cis isomer, the methyl and carboxylate groups are on the same face of the ring, which can lead to greater steric congestion and potentially favor attack from the less hindered face. Conversely, in the trans isomer, these groups are on opposite faces, which may allow for different modes of reagent approach and result in different product distributions.

The stereochemical arrangement also plays a crucial role in intramolecular reactions, such as cyclizations or rearrangements. The proximity of functional groups, dictated by the cis or trans configuration, can either facilitate or hinder these reaction pathways. For example, a reaction requiring the concerted interaction of both the C2 and C3 substituents would be highly dependent on their relative stereochemistry.

The following table illustrates the impact of substrate stereochemistry on the diastereoselectivity of a representative reaction for a 2,3-disubstituted tetrahydrofuran (B95107) system.

| Entry | Substrate Stereoisomer | Reaction Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | cis-2,3-disubstituted THF | Lewis Acid Catalysis | cis-product | >95:5 |

| 2 | trans-2,3-disubstituted THF | Lewis Acid Catalysis | trans-product | >95:5 |

| 3 | cis-2,3-disubstituted THF | Radical Cyclization | trans-product | 85:15 |

| 4 | trans-2,3-disubstituted THF | Radical Cyclization | trans-product | 90:10 |

This table presents illustrative data based on findings for analogous 2,3-disubstituted tetrahydrofuran systems.

Stereodivergent and Stereospecific Synthetic Strategies

The demand for stereochemically pure isomers of Methyl 2-methyloxolane-3-carboxylate has driven the development of sophisticated synthetic methods that allow for precise control over the stereochemical outcome. These strategies can be broadly categorized as stereospecific and stereodivergent.

Stereospecific strategies are those in which the stereochemistry of the starting material directly determines the stereochemistry of the product. A notable example is the synthesis of 2,3-disubstituted tetrahydrofurans from chiral 2,3-epoxy alcohols. The stereochemistry of the epoxide (either cis or trans) dictates the final relative stereochemistry of the substituents on the tetrahydrofuran ring. This method provides excellent control, with the configuration of the product being directly correlated to that of the precursor.

Stereodivergent synthesis , on the other hand, allows for the formation of any desired stereoisomer from a common starting material or a mixture of starting materials, by modifying the reaction conditions or reagents. For the synthesis of 2,3-disubstituted tetrahydrofurans, a stereodivergent approach can be achieved through methods like oxonium-Prins cyclizations. By carefully selecting the Lewis acid catalyst and reaction conditions, it is possible to favor the formation of either the cis or trans diastereomer from the same acyclic precursor. For instance, certain catalysts may favor a transition state that leads to the thermodynamically more stable trans product, while other conditions might allow for the kinetic formation of the cis isomer.

A variety of synthetic methodologies have been employed to achieve stereocontrol in the synthesis of substituted tetrahydrofurans, including:

Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides, which often favor the formation of trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

Intramolecular Michael additions , where the stereochemistry of the Michael acceptor and the nucleophile can be controlled to produce specific diastereomers of the resulting tetrahydrofuran ring.

[3+2] Cycloaddition reactions , which can provide a convergent and efficient route to highly substituted tetrahydrofurans, with the potential for stereocontrol through the use of chiral catalysts or auxiliaries. nih.gov

The table below summarizes the outcomes of different stereoselective synthetic strategies towards 2,3-disubstituted tetrahydrofurans.

| Strategy | Key Reagents/Catalysts | Starting Material | Major Product Stereoisomer | Typical Diastereomeric Ratio (d.r.) |

| Stereospecific Ring Expansion | Trimethylsulfoxonium iodide | cis-2,3-Epoxy alcohol | cis-2,3-disubstituted THF | >99:1 |

| Stereospecific Ring Expansion | Trimethylsulfoxonium iodide | trans-2,3-Epoxy alcohol | trans-2,3-disubstituted THF | >99:1 |

| Stereodivergent Oxonium-Prins Cyclization | SnBr₄ | Acyclic homoallylic alcohol | cis or trans mixture | Varies with conditions |

| Palladium-Catalyzed Cyclization | Pd catalyst, ligand | γ-Hydroxy terminal alkene | trans-2,3-disubstituted THF | up to >20:1 |

This table presents illustrative data based on findings for analogous 2,3-disubstituted tetrahydrofuran systems.

Configurational Stability and Epimerization Studies of Oxolane Rings

The configurational stability of the stereocenters in this compound is a crucial consideration, particularly under conditions where epimerization might occur. Epimerization is the process by which one stereocenter in a molecule containing multiple stereocenters is inverted, leading to the formation of a diastereomer. This can be a significant issue during synthesis, purification, or storage, as it can lead to a loss of stereochemical purity.

The conformational flexibility of the five-membered oxolane ring plays a key role in its stability. The ring can adopt various envelope and twist conformations, and the energetic preference for a particular conformation is influenced by the steric and electronic interactions of the substituents. For 2,3-disubstituted tetrahydrofurans, the trans isomer is generally considered to be thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents.

Epimerization at the C3 position, which is adjacent to the carbonyl group of the ester, is a plausible process under both acidic and basic conditions. The presence of the electron-withdrawing carboxylate group can facilitate the formation of an enol or enolate intermediate, which would lead to the loss of stereochemical information at the C3 position. Subsequent reprotonation can then occur from either face, leading to a mixture of diastereomers.

The stability of the stereocenter at the C2 position is generally higher, as it is not activated by an adjacent electron-withdrawing group. However, under harsh conditions, ring-opening and re-closure mechanisms could potentially lead to epimerization at this position as well.

Computational studies and NMR spectroscopic analysis are valuable tools for investigating the conformational preferences and the potential for epimerization in substituted oxolane rings. These studies can provide insights into the relative energies of different stereoisomers and the energy barriers for their interconversion.

Reactivity Profile and Mechanistic Studies of Methyl 2 Methyloxolane 3 Carboxylate

Transformations of the Oxolane Ring System

The oxolane ring in methyl 2-methyloxolane-3-carboxylate is a relatively stable saturated ether linkage. However, under specific conditions, it can undergo transformations that alter the ring structure.

Ring-Opening Reactions and Subsequent Derivatizations

The ether linkage of the oxolane ring is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids. This acid-catalyzed ring-opening proceeds via protonation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of this attack is influenced by the substitution pattern on the ring. For 2-substituted oxolanes, the reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways, with the nucleophile often attacking the more substituted carbon due to the partial positive charge stabilization by the methyl group.

While specific studies on this compound are limited, related 2-methyltetrahydrofuran (B130290) systems have been shown to undergo ring-opening. For instance, treatment with acid chlorides in the presence of a Lewis acid can lead to the formation of halo-substituted ester derivatives. These derivatives can then be subjected to further chemical modifications, providing a pathway to a variety of acyclic compounds.

Table 1: Potential Products from a Postulated Acid-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (Nu)

| Nucleophile (Nu⁻) | Potential Ring-Opened Product |

| Cl⁻ | Methyl 4-chloro-3-hydroxypentanoate |

| Br⁻ | Methyl 4-bromo-3-hydroxypentanoate |

| I⁻ | Methyl 4-iodo-3-hydroxypentanoate |

Cycloaddition and Rearrangement Pathways Involving the Oxolane Moiety

The saturated nature of the oxolane ring in this compound makes it generally unreactive in traditional cycloaddition reactions that typically involve unsaturated systems. There is currently a lack of documented research detailing cycloaddition reactions directly involving the oxolane ring of this specific compound.

Similarly, rearrangement reactions of the oxolane ring itself, without prior activation or ring-opening, are not commonly observed under standard laboratory conditions. Thermal or acid-catalyzed rearrangements of simple saturated cyclic ethers like tetrahydrofuran (B95107) are generally energetically unfavorable and require harsh conditions, often leading to complex product mixtures.

Reactivity of the Methyl Ester Functional Group

The methyl ester group at the 3-position of the oxolane ring is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and alkylation.

Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfers and elimination of methanol, yields the carboxylic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses to expel the methoxide ion, which is subsequently protonated by the newly formed carboxylic acid.

Table 2: General Conditions for the Hydrolysis of this compound

| Reaction | Reagents | General Conditions |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄) | Heat |

| Base-Catalyzed Hydrolysis | aq. NaOH or KOH | Heat |

Transesterification is the process of exchanging the methoxy group of the ester with another alkoxy group from an alcohol. This reaction can also be catalyzed by either acids or bases. wikipedia.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. To drive the reaction to completion, the alcohol is often used as the solvent, or the methanol by-product is removed as it is formed.

Reduction Pathways to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (2-methyloxolan-3-yl)methanol. Strong reducing agents are typically required for this transformation.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxy group and a second hydride addition to the resulting aldehyde intermediate. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives or by performing the reaction at elevated temperatures.

Table 3: Common Reducing Agents for the Conversion of this compound to (2-methyloxolan-3-yl)methanol

| Reducing Agent | Typical Solvent | General Conditions |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature |

| Sodium borohydride (NaBH₄) with additives (e.g., LiCl) | Tetrahydrofuran (THF) | Reflux |

Alkylation Reactions at Specific Positions

Alkylation of this compound can be achieved at the carbon atom alpha to the ester group (the C3 position). This reaction proceeds through the formation of an enolate intermediate.

The hydrogen atom at the C3 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), will deprotonate this position to form a lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the C3 position. The choice of reaction conditions, including the base, solvent, and temperature, can influence the stereochemical outcome of the alkylation, potentially allowing for diastereoselective synthesis.

Table 4: General Scheme for the Alkylation of this compound

| Step | Reagents | Product |

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78 °C | Lithium enolate of this compound |

| 2. Alkylation | Alkyl halide (e.g., CH₃I) | Methyl 3-alkyl-2-methyloxolane-3-carboxylate |

Mechanistic Insights into Oxidation and Substitution Reactions

The reactivity of the tetrahydrofuran ring is generally dictated by the stability of intermediates formed during a reaction. Oxidation and substitution reactions are expected to proceed via mechanisms that accommodate the electronic effects of the substituents.

Oxidation Reactions:

Oxidation of the 2-methyloxolane ring is anticipated to occur preferentially at the carbon atoms adjacent to the ring oxygen (C2 and C5), as these positions are activated towards hydrogen atom abstraction, leading to the formation of radical intermediates. The presence of the methyl group at the C2 position may further influence the regioselectivity of oxidation.

The electron-withdrawing nature of the methyl carboxylate group at the C3 position is expected to have a notable impact on the reactivity of the ring. This group deactivates the ring towards electrophilic attack by withdrawing electron density. Consequently, oxidation reactions that proceed via electrophilic attack on the ring are likely to be less favorable.

Table 1: Postulated Influence of Substituents on the Oxidation of the Oxolane Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Oxidation |

| Methyl | C2 | Electron-donating (inductive) | Activates adjacent positions towards radical abstraction |

| Methyl carboxylate | C3 | Electron-withdrawing (inductive and resonance) | Deactivates the ring towards electrophilic attack |

Substitution Reactions:

Nucleophilic substitution reactions on the oxolane ring itself are generally uncommon unless a suitable leaving group is present. The primary site for substitution reactions on this compound is more likely to be the ester functionality. Hydrolysis of the ester, for instance, would be a classic substitution reaction at the carboxyl carbon.

Substitution reactions involving the ring would likely proceed through radical intermediates or via activation of a C-H bond. The directing effects of the existing substituents would play a crucial role in determining the position of substitution.

Exploration of Radical Chemistry in this compound Transformations

Radical reactions are a key feature of tetrahydrofuran chemistry. The formation of radicals on the tetrahydrofuran ring is a well-documented phenomenon and is central to many of its transformations.

Radical Formation and Stability:

Radical formation on the this compound ring is expected to be most favorable at the C2 and C5 positions due to the stabilizing effect of the adjacent oxygen atom. The C2 position, being a tertiary carbon, may exhibit enhanced stability for a radical intermediate compared to the secondary C5 position.

The electron-withdrawing methyl carboxylate group at C3 will influence the stability of adjacent radicals. It is known that electron-withdrawing groups can stabilize radicals through resonance, an effect that could be a factor for a radical at the C2 or C4 positions.

Radical-Mediated Transformations:

Once formed, these radical intermediates can undergo a variety of transformations, including:

Addition to unsaturated bonds: The radical can add to alkenes or alkynes, forming new carbon-carbon bonds.

Fragmentation: The oxolane ring could potentially undergo fragmentation, leading to ring-opened products.

Intramolecular reactions: If other functional groups are present in the molecule, intramolecular radical cyclizations or rearrangements could occur.

The study of radical reactions provides a pathway to functionalize the tetrahydrofuran ring in ways that are not accessible through traditional ionic chemistry. The interplay between the activating methyl group and the deactivating, yet potentially radical-stabilizing, methyl carboxylate group makes this compound an interesting substrate for further exploration in the field of radical chemistry.

Table 2: Potential Radical Intermediates and Their Relative Stabilities

| Radical Position | Influencing Factors | Predicted Relative Stability |

| C2 | Tertiary carbon, adjacent to oxygen, potential resonance with C3-ester | High |

| C5 | Secondary carbon, adjacent to oxygen | Moderate |

| C3 | Adjacent to electron-withdrawing group | Lower |

| C4 | Adjacent to electron-withdrawing group | Lower |

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 2 Methyloxolane 3 Carboxylate

Chromatographic Separation and Quantification of Isomers and Derivatives

Chromatography is the cornerstone for the separation and quantification of the isomers and potential derivatives of Methyl 2-methyloxolane-3-carboxylate. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the compounds of interest.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jmchemsci.com For this compound and its volatile derivatives, GC-MS allows for both qualitative identification and quantitative analysis.

The separation is typically achieved on a capillary column, where the choice of the stationary phase is critical. A mid-polarity column is often suitable for esters. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Following separation, the molecules are ionized, commonly by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural identification by comparison with spectral libraries. nih.gov

Interactive Data Table 1: Hypothetical GC-MS Parameters and Results for Isomer Separation

| Parameter | Value | Rationale |

| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) | A common, slightly polar column suitable for a wide range of volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (1 mL/min) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of isomers with different boiling points. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments of the target compound. |

Note: Retention times and relative abundance are illustrative and depend on the specific isomers and analytical conditions.

For derivatives of this compound that are polar, non-volatile, or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly useful for analyzing products from synthetic reactions or metabolic studies where polarity may be increased.

Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. The eluent from the LC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The purity and structure of synthesized products can be confirmed by the presence of a corresponding [M+H]⁺ or [M+Na]⁺ ion signal. nih.gov

Interactive Data Table 2: Illustrative LC-MS Conditions for Analysis

| Analyte | Stationary Phase | Mobile Phase | Expected [M+H]⁺ (m/z) |

| This compound | C18 | Water/Acetonitrile Gradient | 145.0865 |

| 2-methyloxolane-3-carboxylic acid | C18 | Water/Acetonitrile Gradient with 0.1% Formic Acid | 131.0708 |

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Distinguishing between these enantiomers is critical, as they can have different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often providing faster analysis and higher resolution compared to HPLC. researchgate.net

Chiral SFC utilizes a stationary phase that is itself chiral, most commonly polysaccharide-based phases. The mobile phase is typically supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol or ethanol). The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. This method is crucial for determining the enantiomeric excess (e.e.) or purity of a sample. researchgate.net

Interactive Data Table 3: Representative Chiral SFC Separation of Enantiomers

| Stereoisomer Pair | Chiral Stationary Phase | Mobile Phase | Retention Time (min) |

| (2R,3R) / (2S,3S) | Polysaccharide-based (e.g., Daicel Chiralpak AD-H) | CO₂ / Methanol (85:15) | 3.5 |

| (2R,3S) / (2S,3R) | Polysaccharide-based (e.g., Daicel Chiralpak AD-H) | CO₂ / Methanol (85:15) | 4.2 |

Spectroscopic Techniques for Structural Elucidation

While chromatography separates components, spectroscopy is required to determine their precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.govst-andrews.ac.uk For this compound, specific chemical shifts and coupling constants can confirm the connectivity of the atoms.

Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the relative stereochemistry (cis vs. trans) of the substituents on the oxolane ring. NOESY detects spatial proximity between protons; a cross-peak between the protons on C2 and C3 would indicate they are on the same face of the ring (cis), while the absence of such a peak would suggest a trans configuration.

Interactive Data Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.0-4.2 (m) | ~75-80 |

| C3-H | ~2.8-3.0 (m) | ~45-50 |

| C4-H₂ | ~1.9-2.2 (m) | ~30-35 |

| C5-H₂ | ~3.8-4.1 (m) | ~65-70 |

| C2-CH₃ | ~1.2-1.4 (d) | ~20-25 |

| COOCH₃ | ~3.7 (s) | ~52 |

| C=O | - | ~170-175 |

Note: Predicted chemical shifts are approximate and can vary based on the specific stereoisomer and solvent.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₇H₁₂O₃), the expected exact mass can be calculated and compared to the experimental value to confirm the composition.

Tandem mass spectrometry (MS/MS) on an HRMS instrument can be used to study fragmentation pathways in detail. The molecular ion is isolated, fragmented, and the exact masses of the resulting fragment ions are measured. This data provides definitive evidence for the compound's structure. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org

Interactive Data Table 5: HRMS and Fragmentation Data

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺ | C₇H₁₂O₃ | 144.0786 |

| Fragment [M-OCH₃]⁺ | C₆H₉O₂ | 113.0603 |

| Fragment [M-COOCH₃]⁺ | C₅H₉O | 85.0653 |

Chemical Derivatization Strategies for Enhanced Analytical Profiling

Chemical derivatization is a critical technique in analytical chemistry used to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For this compound, derivatization strategies are primarily aimed at improving volatility and thermal stability for GC analysis, enhancing detector response, and enabling the separation of its stereoisomers. Given that the molecule contains two chiral centers, chiral derivatization is particularly important for its stereospecific analysis.

The most common derivatization strategies for a compound like this compound involve the chemical modification of its carboxyl functional group. This is typically achieved after hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyloxolane-3-carboxylic acid, which provides a more reactive site for derivatization.

Hydrolysis Followed by Esterification or Silylation

The initial step in many derivatization protocols for this compound is the hydrolysis of the ester to form 2-methyloxolane-3-carboxylic acid. This carboxylic acid can then be converted into a more volatile and thermally stable derivative for GC analysis.

Esterification: The resulting carboxylic acid can be re-esterified with a different alcohol to form a new ester that is more suitable for a given analytical method. gcms.cz This process, a form of alkylation, is among the most popular methods for derivatizing carboxylic acids. sigmaaldrich.com The reaction involves the condensation of the carboxyl group with an alcohol, often in the presence of an acid catalyst like boron trichloride (BCl₃) or hydrogen chloride. gcms.czsigmaaldrich.com The choice of alcohol can be tailored to optimize chromatographic separation. For instance, converting the acid to its ethyl or propyl ester can improve its chromatographic behavior.

Silylation: Silylation is a widely used derivatization technique for GC analysis where an active hydrogen in a functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. registech.com This process significantly reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility and thermal stability. gcms.czregistech.com For 2-methyloxolane-3-carboxylic acid, reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to form the corresponding trimethylsilyl ester. These derivatives are generally more stable and provide enhanced detection. registech.comwikipedia.org

Table 1: Illustrative Comparison of GC-MS Parameters Before and After Derivatization

| Compound | Derivatization Strategy | Derivative Formed | Retention Time (min) | Peak Shape |

| 2-Methyloxolane-3-carboxylic acid | None | - | 12.5 | Tailing |

| 2-Methyloxolane-3-carboxylic acid | Esterification (with Ethanol) | Ethyl 2-methyloxolane-3-carboxylate | 9.8 | Symmetrical |

| 2-Methyloxolane-3-carboxylic acid | Silylation (with BSTFA) | Trimethylsilyl 2-methyloxolane-3-carboxylate | 8.2 | Symmetrical |

Transesterification

Direct transesterification is another potential strategy, which involves converting the methyl ester directly to a different ester without the intermediate hydrolysis step. gcms.cz This reaction displaces the methanol from the original ester with another alcohol. gcms.cz For example, transesterification with an alcohol containing a detector-sensitive group, such as pentafluorobenzyl alcohol (for electron capture detection), can be employed to significantly enhance analytical sensitivity for trace-level detection. This is often catalyzed by acids or bases. nih.gov

Table 2: Transesterification Reagents and Their Analytical Advantages

| Reagent | Resulting Derivative | Analytical Enhancement |

| Butanol / H⁺ | Butyl 2-methyloxolane-3-carboxylate | Increased volatility and altered retention time for better separation. |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl 2-methyloxolane-3-carboxylate | Enhanced sensitivity for Electron Capture Detection (ECD). |

Chiral Derivatization for Enantiomeric Separation

This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers. The separation and quantification of these individual enantiomers and diastereomers are crucial in many fields. Chiral derivatization is a powerful strategy to achieve this separation on a standard, non-chiral chromatographic column. wvu.edu

The process involves reacting the analyte (typically the hydrolyzed 2-methyloxolane-3-carboxylic acid) with a chiral derivatizing agent (CDA) that is enantiomerically pure. This reaction creates a pair of diastereomers from each pair of enantiomers. Since diastereomers have different physical properties, they can be separated using conventional chromatography. mdpi.com

Common chiral derivatizing agents for carboxylic acids include chiral alcohols or amines. For example, reacting 2-methyloxolane-3-carboxylic acid with an enantiomerically pure alcohol like (R)-(-)-2-Butanol or amine like (R)-(+)-α-Methylbenzylamine would form diastereomeric esters or amides, respectively. These can then be separated and quantified by GC or HPLC.

Table 3: Chiral Derivatization Approaches for 2-Methyloxolane-3-carboxylic acid

| Chiral Derivatizing Agent (CDA) | Type of Diastereomer Formed | Potential Analytical Method | Expected Outcome |

| (R)-(-)-2-Butanol | Diastereomeric esters | GC-FID, GC-MS | Two distinct peaks corresponding to the (R,S,S/R,R,S) and (R,S,R/R,R,R) diastereomers. |

| (S)-(+)-α-Methylbenzylamine | Diastereomeric amides | HPLC-UV, LC-MS | Separation of diastereomeric amides on a standard reversed-phase column. |

| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) | Diastereomeric oximes (after carbonyl conversion) | GC-ECD, GC-MS | High-sensitivity separation of stereoisomers. researchgate.net |

By employing these chemical derivatization strategies, the analytical profiling of this compound can be significantly enhanced, allowing for improved chromatographic performance, higher sensitivity, and crucial information regarding its stereoisomeric composition.

Computational and Theoretical Investigations of Methyl 2 Methyloxolane 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. unipd.it These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Detailed Research Approach: A theoretical investigation into Methyl 2-methyloxolane-3-carboxylate would begin with geometry optimization using methods like Density Functional Theory (DFT). DFT methods, such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), provide a balance of accuracy and computational cost for determining the molecule's most stable three-dimensional structure.

Once the optimized geometry is found, further calculations can determine key electronic and energetic properties. These include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions.

Thermochemical Properties: Calculations can yield standard enthalpies of formation, entropies, and heat capacities, providing fundamental thermodynamic data for the molecule in the gas phase. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations

Note: This table is illustrative of typical outputs for a molecule of this type. Specific values for this compound are not available in the cited literature.

| Property | Typical Calculation Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |

| HOMO Energy | DFT | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | DFT | Measures the overall polarity of the molecule. |

| Enthalpy of Formation (ΔHf°) | Composite methods (e.g., G3, G4) | The standard heat of formation from constituent elements. |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational models can predict how and where a molecule is likely to react. For this compound, this involves identifying reactive sites and modeling the transition states of potential reactions, such as hydrolysis of the ester group.

Detailed Research Approach:

Conceptual DFT: Reactivity indices derived from DFT, such as Fukui functions and local softness, can be calculated to identify the most nucleophilic and electrophilic atoms in the molecule. This helps predict the regioselectivity of reactions.

Transition State Theory: To model a specific reaction, such as alkaline hydrolysis, computational chemists would locate the transition state structure connecting the reactants (the ester and a hydroxide (B78521) ion) to the products. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation energy implies a faster reaction.

Kinetic Modeling: For complex reaction networks, kinetic models can be developed to predict product distributions under various conditions. rsc.orgresearchgate.net This is particularly relevant in industrial applications where controlling selectivity is crucial.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide insight into the conformational flexibility and intermolecular interactions of this compound.

Detailed Research Approach: An MD simulation involves defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for each atom. For this compound, this would involve:

Conformational Sampling: The oxolane ring in the molecule is not planar and can adopt various puckered conformations (envelope and twist forms). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. An extended study on the related compound 2-methyltetrahydrofuran (B130290) highlighted the importance of intramolecular conversion between low-energy conformers. researchgate.net

Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute. Radial distribution functions can be calculated to quantify the structure of the solvation shell around different parts of the molecule, such as the polar ester group and the more nonpolar ring.

Solvation Studies and Predictive Models (e.g., COSMO-RS, HSP) in Reaction Media

The choice of solvent is critical for chemical reactions and extractions. Predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP) are used to screen solvents and predict solubility without extensive experimentation.

Detailed Research Approach:

COSMO-RS: This powerful model combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties, most notably solubility. researchgate.net The process involves a quantum calculation (often DFT) to determine the polarization charge density on the surface of the molecule (the σ-surface). nih.gov This σ-surface is then used in statistical thermodynamic calculations to predict the chemical potential of the molecule in a given solvent, from which solubility can be derived. mdpi.comnih.gov For the related solvent 2-methyloxolane, COSMO-RS has been successfully used to predict its effectiveness in extracting natural products, showing it to be a solvent for both apolar and more polar molecules. nih.govnih.gov

Hansen Solubility Parameters (HSP): HSP theory characterizes a substance based on three parameters: the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible. While increasingly superseded by COSMO-RS, HSP remains a useful tool for rapid solvent screening. nih.gov Studies on 2-methyloxolane have used HSP to identify it as a suitable replacement for hexane (B92381) in certain extraction processes. nih.gov

Table 2: Comparison of Predictive Solvation Models

Note: This table outlines the general characteristics and applications of these models.

| Model | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| COSMO-RS | Combines quantum chemistry and statistical thermodynamics to predict chemical potential based on molecular surface polarity. researchgate.netmdpi.com | Predicting solubility of solutes in various solvents, vapor-liquid equilibria, and partition coefficients. researchgate.net | Highly predictive without experimental data; accounts for specific molecular interactions like hydrogen bonding. nih.govnih.gov | Computationally more intensive than HSP. |

| HSP | Characterizes solubility based on three parameters: dispersion (δD), polarity (δP), and hydrogen bonding (δH). nih.gov | Rapid screening of solvents for miscibility and solubility. | Simple, fast, and intuitive for initial solvent selection. | Less accurate than COSMO-RS; does not account for temperature effects or specific molecular geometries as effectively. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-methyloxolane-3-carboxylate as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral building blocks—enantiomerically pure molecules with reactive functional groups—are essential intermediates for constructing these complex chiral targets. this compound, possessing two stereocenters, is well-positioned to serve as such a building block.

The value of this compound lies in its defined stereochemistry and the presence of the oxolane ring, a common structural motif in many natural products. The ester functional group at the C3 position provides a reactive handle for a variety of chemical transformations, including:

Amide bond formation: Reaction with amines to produce amides, which can be precursors to a wide range of biologically active molecules.

Reduction: The ester can be reduced to a primary alcohol, introducing a new site for functionalization.

Carbon-carbon bond formation: The α-carbon to the carbonyl group can be deprotonated to form an enolate, enabling alkylation or condensation reactions to build more complex carbon skeletons.

The development of asymmetric synthesis techniques, which create homochiral compounds from non-chiral starting materials using chiral catalysts, is a major focus in chemical synthesis. nih.govresearchgate.net this compound can be synthesized through such methods, providing access to specific stereoisomers required for targeted drug synthesis. Its rigid cyclic structure helps to control the spatial orientation of substituents, which is a critical factor in designing molecules that can interact with biological targets like enzymes and receptors with high specificity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

| Amidation | Primary/Secondary Amine (R₂NH) | Amide (-CONR₂) | Synthesis of pharmaceutical intermediates |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Introduction of a hydroxyl group for further functionalization |

| Hydrolysis | Acid/Base (H⁺/OH⁻) | Carboxylic Acid (-COOH) | Creation of a key intermediate for coupling reactions |

| Grignard Reaction | Grignard Reagent (RMgX) | Tertiary Alcohol (-C(OH)R₂) | Formation of new carbon-carbon bonds |

Its Role as a Precursor in the Development of New Organic Materials

The search for new organic materials with tailored properties is a driving force in materials science. This compound serves as a versatile precursor for such materials due to its bio-based origins and functional handles. The parent compound, 2-methyloxolane (2-MeTHF), is produced from renewable resources like lignocellulosic biomass through platform chemicals such as furfural (B47365) and levulinic acid. nih.gov This sustainable sourcing makes its derivatives attractive for developing "green" materials.

The ester group of this compound is a key feature that allows it to function as a monomer or a critical intermediate. For example, it can undergo transesterification or polycondensation reactions to form polyesters. The properties of these resulting polymers, such as thermal stability, biodegradability, and mechanical strength, can be fine-tuned by selecting appropriate co-monomers.

Furthermore, the oxolane ring itself can be a source of novel properties. The incorporation of this heterocyclic system into larger molecular structures can influence solubility, polarity, and intermolecular interactions, which are critical for applications ranging from organic electronics to specialized functional fluids. Research into metal-organic frameworks (MOFs) has shown that organic linker molecules (ligands) are crucial for defining the structure and function of the final material. acs.org Derivatives of this compound, such as the corresponding dicarboxylic acid, could potentially be developed as novel ligands for creating MOFs with unique catalytic or absorption capabilities.

Integration into Polymer Architectures and Coating Formulations

The integration of specific molecular fragments into polymer backbones or as pendant groups is a common strategy for designing advanced materials. This compound is a candidate for such applications, offering a combination of a stable heterocyclic ring and a modifiable ester group.

In polymer architectures, this compound could be used in several ways:

As a Monomer: Through reactions involving its ester group, it can be incorporated into the main chain of polyesters or polyamides. The presence of the 2-methyl-substituted oxolane ring along the polymer backbone would impact chain flexibility, glass transition temperature, and crystallinity.

As a Pendant Group: The molecule can be attached to a pre-existing polymer backbone as a side chain. This is often done to modify the surface properties of a material. For example, attaching this moiety to a polymer could alter its hydrophilicity, adhesion properties, or refractive index, making it suitable for specialized coating formulations.

In Ring-Opening Polymerization (ROP): While the oxolane (THF) ring is relatively stable, derivatives can be designed to undergo ROP to form polyethers, which have applications as elastomers, adhesives, and sealants.

The use of 2-MeTHF, the parent solvent, is already established in some polymer synthesis processes as a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.net This connection to sustainable practices makes its derivatives, including this compound, appealing for developing environmentally benign polymers and coatings.

Utility in Green Solid-Phase Peptide Synthesis and Related Bioconjugation Chemistry

A significant area where the parent compound of this compound has made an impact is in green chemistry, specifically in solid-phase peptide synthesis (SPPS). unibo.itrsc.org SPPS is a foundational technology for producing peptides for therapeutic and research purposes, but it traditionally relies on hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). biotage.com

2-Methyloxolane (2-MeTHF) has emerged as a leading green alternative to these solvents. nih.gov It is derived from renewable sources, has a more favorable toxicological profile, and its lower water solubility facilitates easier recycling. researchgate.net Studies have demonstrated that 2-MeTHF can effectively replace DMF in SPPS protocols, showing good resin swelling, solubility of reagents, and high purity of the final peptide products. biotage.comnih.gov

Table 2: Comparison of Solvents in Solid-Phase Peptide Synthesis (SPPS)

| Property | N,N-Dimethylformamide (DMF) | 2-Methyloxolane (2-MeTHF) | Assessment |

| Source | Petroleum-based | Bio-based (renewable) | 2-MeTHF is more sustainable nih.gov |

| Toxicity Profile | Reproductive toxicant | Lower toxicity | 2-MeTHF is considered safer biotage.com |

| Boiling Point | 153 °C | 80 °C | 2-MeTHF is more volatile, allowing for easier removal |

| Application in SPPS | Standard solvent | Proven green alternative | 2-MeTHF can replace DMF in many protocols rsc.orgnih.gov |

While this compound itself is not used as a solvent in SPPS, its chemical identity is intrinsically linked to this green chemistry advancement. As a derivative of 2-MeTHF, it belongs to a class of compounds recognized for their environmental benefits. This association makes it a molecule of interest for syntheses where a "green" pedigree is important. In the context of bioconjugation, where peptides are linked to other molecules, building blocks like this compound could be used to create novel linkers or spacers, synthesized using the very green solvent technology enabled by its parent compound. This creates a synergistic relationship where green solvents are used to produce green chemical building blocks for advanced life science applications.

Environmental and Sustainable Considerations in Oxolane Carboxylates Research

Life Cycle Assessment of Synthesis Pathways for Methyl 2-methyloxolane-3-carboxylate

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For this compound, a complete LCA would be complex, but significant insights can be gained by analyzing the synthesis of its core structure, 2-methyloxolane.

Modern, sustainable synthesis routes for 2-methyloxolane utilize lignocellulosic biomass, such as corn cobs or sugarcane bagasse, as a starting material. researchgate.net These renewable feedstocks are processed to yield platform chemicals like furfural (B47365) or levulinic acid, which are then converted to 2-methyloxolane through catalytic hydrogenation and dehydration processes. nih.gov This bio-based pathway represents a significant departure from traditional petrochemical routes used for analogous solvents like tetrahydrofuran (B95107) (THF).

Studies have shown that producing furanic intermediates from biomass can be a carbon-negative process. originmaterials.com A comparative LCA highlights the substantial environmental benefits of this approach. The production of 2-methyloxolane from renewable sources demonstrates a dramatic reduction in greenhouse gas emissions compared to the production of conventional solvents. originmaterials.com

Interactive Data Table: Comparative CO2 Emissions for Solvent Production

The following table compares the estimated life cycle CO2 equivalent emissions for producing furanic platform chemicals (precursors to 2-methyloxolane) from biomass versus traditional petrochemical solvents.

| Compound/Precursor | Feedstock | Production Pathway | Net CO2 Emissions (kg CO2 eq / kg product) |

| Furfural | Softwood Biomass | Origin Materials Process | -1.5 originmaterials.com |

| Levulinic Acid | Softwood Biomass | Origin Materials Process | -1.4 originmaterials.com |

| Furan Resin | Biomass | Not Specified | 4.70 researchgate.net |

| Tetrahydrofuran (THF) | Petrochemical | Conventional Chemical Route | 5.46 |

Note: Data for THF is inferred from comparative statements in LCA studies of 2-MeTHF.

Studies on Abiotic Degradation and Environmental Fate of Oxolane Derivatives

The environmental fate of a chemical compound is determined by its persistence and degradation pathways. Abiotic degradation involves non-biological processes such as hydrolysis and photolysis, which break down the compound in the environment.

For this compound, two primary functional groups dictate its likely abiotic degradation: the ester and the cyclic ether (oxolane).

Hydrolysis of the Ester Group : Ester linkages are susceptible to hydrolysis, a reaction with water that cleaves the bond. In the environment, this process would break down this compound into 2-methyloxolane-3-carboxylic acid and methanol. The rate of this reaction is influenced by pH and temperature. This is a common fate for ester-containing compounds in aquatic environments. nih.gov

Degradation of the Oxolane Ring : Cyclic ethers like tetrahydrofuran are generally more resistant to degradation than many other organic structures. ethz.ch However, they are not inert. The primary degradation pathway for THF, a close analog, is initiated by oxidation at a carbon atom adjacent to the ether oxygen, forming an unstable intermediate like 2-hydroxytetrahydrofuran. researchgate.netencyclopedia.pub This can be initiated by biotic or abiotic factors, such as hydroxyl radicals present in the atmosphere or water. This initial oxidation can lead to ring-opening and further degradation into smaller, more readily biodegradable compounds like 4-hydroxybutyrate and succinate. researchgate.net

While specific studies on this compound are not available, the known degradation patterns of its constituent parts suggest it would not be highly persistent in the environment.

Interactive Data Table: Potential Abiotic Degradation Pathways

| Process | Functional Group Targeted | Primary Degradation Products | Environmental Compartment |

| Hydrolysis | Methyl Carboxylate Ester | 2-methyloxolane-3-carboxylic acid, Methanol | Water, Soil |

| Photo-oxidation | Oxolane (Ether) Ring | Oxidized ring intermediates, Ring-opening products (e.g., hydroxy acids) | Atmosphere, Surface Water |

Promotion of Green Chemistry Metrics in Research and Development for Oxolane Compounds

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tudelft.nl The application of green chemistry metrics is crucial for assessing the "greenness" of a synthesis and guiding research toward more sustainable outcomes. For oxolane compounds, these metrics can be used to compare different synthetic routes, such as those starting from petrochemicals versus those derived from biomass. researchgate.netacs.org

Several key mass-based metrics are used for this evaluation:

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. It is a theoretical measure of reaction efficiency.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. Lower E-Factors signify less waste and a greener process. tudelft.nl

Interactive Data Table: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of reactant atom incorporation |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste generation |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 1 | Overall process material efficiency |